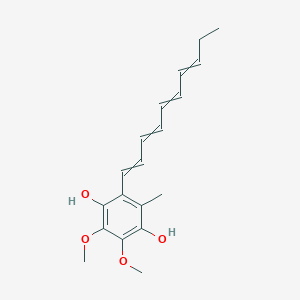![molecular formula C20H22OSe2 B14227682 1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol CAS No. 512169-52-7](/img/structure/B14227682.png)
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol is an organic compound that features a cyclohexanol core substituted with a 1,2-bis(phenylselanyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselanyl reagents under specific conditions. One common method involves the use of phenylselanyl chloride and a base such as sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phenylselanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylselanyl groups, yielding a simpler cyclohexanol derivative.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: Cyclohexanol and its derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the reagents used.
Scientific Research Applications
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol involves its interaction with molecular targets through the phenylselanyl groups. These groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[1,2-Bis(phenylsulfanyl)ethenyl]cyclohexan-1-ol: Similar structure but with sulfur instead of selenium.
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexane: Similar structure but without the hydroxyl group.
Uniqueness
1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol is unique due to the presence of both phenylselanyl groups and a hydroxyl group on the cyclohexane ring
Properties
CAS No. |
512169-52-7 |
|---|---|
Molecular Formula |
C20H22OSe2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-[1,2-bis(phenylselanyl)ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H22OSe2/c21-20(14-8-3-9-15-20)19(23-18-12-6-2-7-13-18)16-22-17-10-4-1-5-11-17/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |
InChI Key |
PACVKIOPIWUFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=C[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)

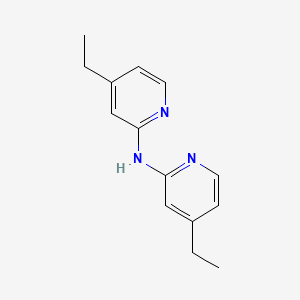
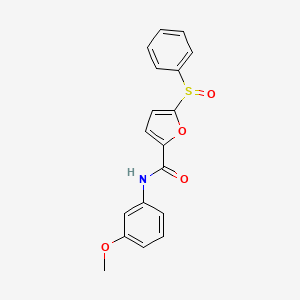
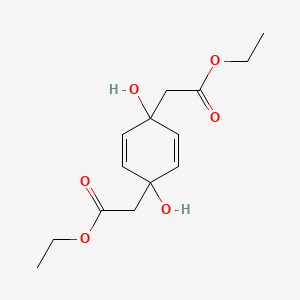
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
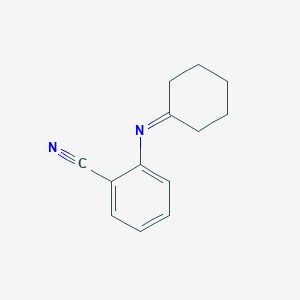
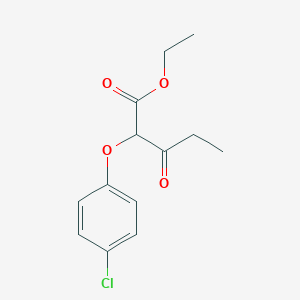
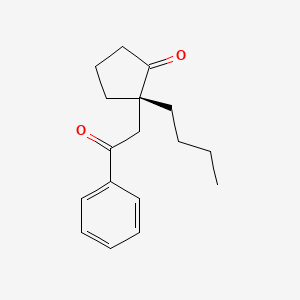
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
